N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide is a synthetic organic compound that features a quinoline moiety linked to an acetamide group via a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of 4-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Amination: The 4-methylquinoline is then subjected to an amination reaction with 4-nitroaniline to form 4-[(4-methylquinolin-2-yl)amino]aniline.
Acetylation: Finally, the amino group of 4-[(4-methylquinolin-2-yl)amino]aniline is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to quinoline N-oxides.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation or metal-acid reductions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron filings in hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)amino]phenyl}acetamide: Similar structure but with a bromine substituent, which may alter its reactivity and biological activity.
N-{4-[(4-hydroxyphenyl)amino]phenyl}acetamide: Contains a hydroxyl group, potentially increasing its solubility and hydrogen bonding capacity.
Uniqueness
N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Properties
Molecular Formula |
C18H17N3O |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-[4-[(4-methylquinolin-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H17N3O/c1-12-11-18(21-17-6-4-3-5-16(12)17)20-15-9-7-14(8-10-15)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
MYOHPIYKOQYHPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC=C(C=C3)NC(=O)C |
solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.